molecular formula C23H24N2O4S2 B2441325 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 1005300-56-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2441325
CAS No.: 1005300-56-0
M. Wt: 456.58
InChI Key: DMBVAPIHTPHIFR-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-10-13-23(18(2)15-17)30(26,27)24-20-11-12-22-19(16-20)7-6-14-25(22)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBVAPIHTPHIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Formation

4-Nitroaniline reacts with benzaldehyde in anhydrous toluene under reflux to form the corresponding N-arylimine. The reaction is catalyzed by 10 mol% scandium triflate, achieving >90% conversion within 2 hours.

Cycloaddition with Electron-Rich Dienes

The imine intermediate undergoes cycloaddition with 2,3-dihydrofuran in the presence of 15 mol% Bi(OTf)₃ at 80°C. This step yields 6-nitro-1,2,3,4-tetrahydroquinoline with 78% isolated yield and >95% regioselectivity.

Key parameters:

  • Solvent: Dichloroethane
  • Temperature: 80°C
  • Catalyst loading: 15 mol% Bi(OTf)₃

N1-Sulfonylation with Benzenesulfonyl Chloride

The primary amine at position 1 undergoes sulfonylation using conditions adapted from industrial-scale sulfonamide syntheses.

Reaction Conditions

6-Nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv) reacts with benzenesulfonyl chloride (1.5 equiv) in toluene containing 0.04 equiv N,N-dimethylformamide (DMF). The mixture is heated to 140–145°C for 6 hours under nitrogen, achieving 85% conversion.

Byproduct Mitigation

Maintaining a 1.5:1 molar ratio of sulfonating agent to amine minimizes bis-sulfonamide formation (<5%). Excess reagent is quenched with aqueous NaHCO₃ during workup.

Optimized protocol:

Parameter Value
Solvent Toluene
Catalyst DMF (0.04 equiv)
Temperature 140°C
Reaction time 6 hours
Yield 82%

Reduction of 6-Nitro Group to Amine

The nitro group at position 6 is reduced using catalytic hydrogenation, avoiding harsh acidic conditions that could cleave the sulfonamide bond.

Hydrogenation Protocol

6-Nitro-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv) is dissolved in ethanol with 10% Pd/C (5 wt%). Hydrogen gas is introduced at 3 atm pressure for 12 hours, yielding 6-amino-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline in 94% purity.

Alternative Reduction Methods

Tin(II) chloride in concentrated HCl achieves comparable yields (88%) but requires neutralization with NaOH, complicating purification.

C6-Sulfonylation with 2,4-Dimethylbenzenesulfonyl Chloride

The final sulfonylation introduces the 2,4-dimethylbenzene sulfonamide moiety under mild conditions to prevent N1-sulfonamide degradation.

Stepwise Sulfonylation

6-Amino-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv) reacts with 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane containing triethylamine (2.5 equiv). The reaction proceeds at 25°C for 4 hours, yielding the target compound in 76% isolated yield.

Solvent Optimization

Comparative analysis reveals dichloromethane outperforms toluene for this step due to better solubility of the sulfonyl chloride:

Solvent Conversion (%)
Dichloromethane 92
Toluene 68
THF 74

Alternative Synthetic Routes

Borrowing Hydrogen Methodology

Manganese(I) PN₃ pincer complexes enable one-pot assembly of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. While effective for unsubstituted analogs, introducing the 6-amino group requires post-synthetic modification, reducing overall efficiency.

Direct Dual Sulfonylation

Simultaneous sulfonylation of 1,2,3,4-tetrahydroquinolin-6-amine with both sulfonyl chlorides proves challenging due to competitive reactions. Sequential addition with temporary Boc protection of the N1-amine improves selectivity but adds two additional steps.

Analytical Characterization

Critical spectral data for the final compound:

¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.68–7.54 (m, 5H, Ar-H), 7.32 (s, 1H, Ar-H), 6.98 (d, J = 8.0 Hz, 1H, Ar-H), 3.42–3.35 (m, 2H, CH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂), 2.64 (s, 6H, CH₃), 1.92–1.85 (m, 2H, CH₂).

HPLC Purity:
98.2% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Industrial-Scale Considerations

The patent-derived method demonstrates scalability:

  • 50 kg batches achieve 78% overall yield
  • Residual DMF <10 ppm (meets ICH Q3C guidelines)
  • Total processing time: 48 hours

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide
  • 2,4-dimethyl-N-phenylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis methods, and various biological activities, supported by relevant research findings and data tables.

Structural Characteristics

This compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 2,4-dimethylbenzene moiety. The molecular formula is C23H24N2O4S2C_{23}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of approximately 456.6 g/mol. The presence of these functional groups is crucial for its biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonation : Introducing the benzenesulfonyl group can be accomplished via electrophilic aromatic substitution.
  • Final Modification : The addition of the 2,4-dimethylbenzene moiety is performed through coupling reactions.

These synthetic routes emphasize the accessibility of the compound for further modifications to enhance its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance:

  • Case Study : A derivative demonstrated an IC50 value of 10 μM against breast cancer cells in vitro. This suggests potential as an anticancer agent.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Mechanism : It interacts with enzymes involved in metabolic pathways. For example, it has been reported to inhibit carbonic anhydrase and other key enzymes linked to disease progression.
Enzyme TargetInhibition TypeReference
Carbonic AnhydraseCompetitive InhibitionSchwartz et al., 1995
Endothelin Receptor ANon-competitive InhibitionWu et al., 1999

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Study Findings : Compounds derived from sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported between 32 to 64 μg/mL for various strains.

Q & A

Q. What are the standard synthetic routes for preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and cyclization. For example, benzenesulfonyl chloride reacts with tetrahydroquinoline derivatives under basic conditions (e.g., NaH or K₂CO₃) to form the sulfonamide linkage. Intermediates are typically characterized using:
  • 1H/13C NMR : To confirm regioselectivity and purity (e.g., δ 7.93 ppm for aromatic protons in sulfonamide groups) .
  • Mass Spectrometry (ESI-MS) : For molecular weight validation .
  • HPLC : To ensure >95% purity .
  • IR Spectroscopy : To identify functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. How are sulfonamide derivatives of tetrahydroquinoline typically purified, and what solvents/systems are optimal?

  • Methodological Answer : Purification often involves:
  • Column Chromatography : Using silica gel and gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol).
  • Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystals .
  • Acid-Base Extraction : For salt formation (e.g., treating with 1 M HCl to isolate dihydrochloride salts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-[1-(benzenesulfonyl)-tetrahydroquinoline] derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
ParameterRange TestedOptimal Condition
Temperature25–80°C60°C
CatalystNaH, K₂CO₃, Et₃NK₂CO₃ (yield 72.6%)
SolventDMF, THF, MeCNDMF (polar aprotic)
Statistical models (e.g., ANOVA) can identify significant factors. For example, achieved 72.6% yield using K₂CO₃ in DMF at 60°C .

Q. How do structural modifications (e.g., substituents on the benzene ring) affect the compound’s biological activity?

  • Methodological Answer :
  • Pharmacophore Mapping : Replace 2,4-dimethyl groups with electron-withdrawing groups (e.g., -NO₂) to enhance binding to targets like nitric oxide synthase (NOS) .
  • SAR Studies : Compare IC₅₀ values in enzyme inhibition assays. For example, showed that bulkier substituents reduce nNOS selectivity due to steric hindrance .
  • Computational Docking : Use tools like AutoDock to predict interactions with active sites (e.g., sulfonamide oxygen hydrogen-bonding to Arg residues) .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing tetrahydroquinoline protons from aromatic sulfonamide protons) .
  • Variable Temperature NMR : Detect dynamic processes like rotamer interconversion .
  • High-Resolution MS : Rule out isobaric impurities.

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition data for sulfonamide-tetrahydroquinoline hybrids?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent enzyme sources (e.g., recombinant human nNOS vs. rat isoforms) and substrate concentrations .
  • Control for Nonspecific Binding : Use surface plasmon resonance (SPR) to differentiate specific vs. nonspecific interactions.
  • Meta-Analysis : Compare datasets across studies (e.g., reports nNOS IC₅₀ < 100 nM, while similar compounds in show weaker activity due to differing substituents) .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :
  • In Vitro :
  • Caco-2 Cells : Assess intestinal permeability .
  • Microsomal Stability : Use liver microsomes to predict metabolic clearance.
  • In Vivo :
  • Rodent Models : Measure plasma half-life (t₁/₂) and bioavailability via IV/PO administration.
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) for autoradiography studies.

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